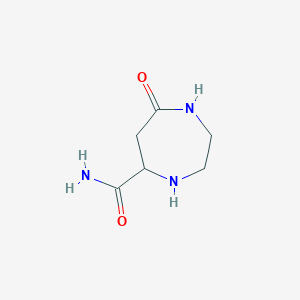![molecular formula C15H14Cl2N4O2S B2558354 Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-75-0](/img/structure/B2558354.png)
Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of triazolopyrimidines . Triazolopyrimidines are an important class of heterocyclic compounds in organic synthesis due to their reactivity and presence in many molecules of natural, human, or plant origin . They have found numerous applications in agricultural and medicinal chemistry .
Synthesis Analysis
Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . For instance, N,7-diaryl-5-methyl-4,7-dihydro-[1,2,4]-triazolo[1,5-a]-pyrimidine-6-carboxamides were prepared by Adrom et al. via a one-pot, three-component reaction under stirring at 80 °C for the appropriate time .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can show slight differences depending on the specific derivatives . X-ray crystallographic data can provide insights into these differences .Chemical Reactions Analysis
Triazolopyrimidines exhibit reactivity that allows them to participate in various chemical reactions . They can be used in the synthesis of novel compounds with potential pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can be determined using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound is part of a broader class of chemicals involved in the synthesis and structural analysis of heterocyclic compounds. Studies have detailed the synthetic routes to create similar structures, focusing on the preparation of triazolo[1,5-a]pyrimidines and their derivatives, which are of interest due to their potential biological activities and applications in material science. For instance, research on the synthetic utility of heteroaromatic azido compounds has led to the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, demonstrating the versatility of these compounds in generating complex heterocyclic systems (Westerlund, 1980).
Crystallography and Molecular Interaction
Crystallographic studies have elucidated the structure of similar triazolo[1,5-a]pyrimidine derivatives, highlighting the importance of intermolecular interactions such as hydrogen bonding and π-π stacking in determining the molecular arrangement and stability of these compounds. Such insights are crucial for understanding the physicochemical properties and potential applications of these compounds in various fields, including drug design and materials science (Boechat et al., 2014).
Antimicrobial Activity
Research into triorganotin(IV) derivatives of similar triazolo[1,5-a]pyrimidine compounds has shown promising in vitro antimicrobial activity against Gram-positive bacteria. These studies contribute to the search for new antimicrobial agents and highlight the potential of triazolo[1,5-a]pyrimidines as frameworks for developing new therapeutics (Ruisi et al., 2010).
Molecular Synthesis Techniques
Efforts to synthesize novel pyrimidines and condensed pyrimidines from this compound class have explored various synthetic techniques, including microwave-assisted synthesis. These studies not only expand the chemical toolbox for creating heterocyclic compounds but also provide insights into more efficient and sustainable synthesis methods (Divate & Dhongade-Desai, 2014).
Propiedades
IUPAC Name |
methyl 7-(2,3-dichlorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-7-10(13(22)23-2)12(8-5-4-6-9(16)11(8)17)21-14(18-7)19-15(20-21)24-3/h4-6,12H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJVYLWEGKTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

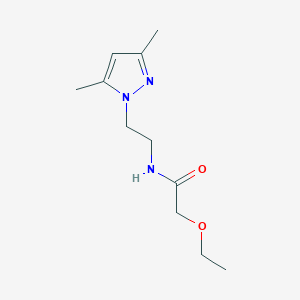


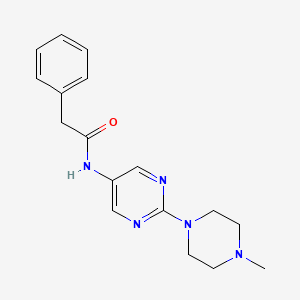
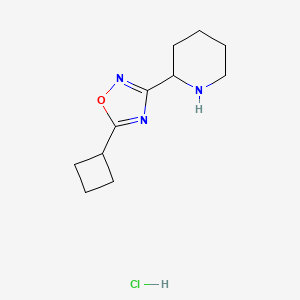

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)
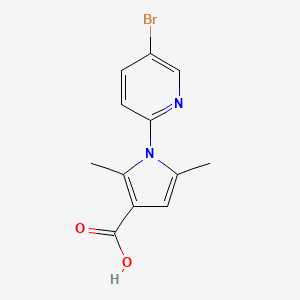
![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)
